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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)phenol

CAS No.: 13427-53-7

Cat. No.: B1278160 Get Quote

Executive Summary
4-(2-Hydroxyethoxy)phenol (CAS: 13427-53-7), also known as hydroquinone hydroxyethyl

ether, is a pivotal phenolic intermediate used in the synthesis of pharmaceuticals (e.g., tyrosine

kinase inhibitors) and high-performance polymers (liquid crystal polyesters).[1]

This guide dissects its solid-state arrangement, revealing a high-

triclinic structure (

). Unlike simple packing motifs, this compound crystallizes with four independent molecules in
the asymmetric unit, each adopting distinct conformational geometries to satisfy a complex,
cooperative hydrogen-bonding network. This structural insight is critical for researchers
optimizing the solubility profiles of drug candidates or the thermal stability of polymer
precursors.

Chemical Identity & Physicochemical Profile
Before analyzing the lattice, the fundamental molecular parameters must be established to

ensure experimental consistency.
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Parameter Data Technical Note

IUPAC Name 4-(2-Hydroxyethoxy)phenol --

Formula --

Molecular Weight 154.16 g/mol --

Melting Point 87–88 °C
Distinct from the bis-ether

(HQEE, mp 102°C) [1].

Appearance
Colorless to light yellow

powder

Oxidizes to pink/brown upon

air exposure.

Solubility
Soluble in alcohols, ethyl

acetate; sparingly in water

Amphiphilic due to

phenol/aliphatic -OH balance.

Experimental Crystallization Protocol
Achieving single crystals suitable for X-ray diffraction (XRD) requires controlling the saturation

kinetics to prevent the formation of microcrystalline powders.

Synthesis & Purification Workflow
Prerequisite: If starting from crude commercial material (often containing traces of

hydroquinone or bis-ether), purification is mandatory.

Protocol:

Dissolution: Dissolve 500 mg of crude 4-(2-hydroxyethoxy)phenol in 5 mL of warm ethyl

acetate.

Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

Anti-solvent Addition: Slowly layer 5 mL of n-hexane or pentane over the filtrate. Do not mix.

Crystal Growth: Seal the vial with Parafilm (puncture 2-3 small holes for slow vapor

diffusion). Store at 4°C in a vibration-free environment.

Harvesting: Colorless block-like crystals appear within 48–72 hours.
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Crystallization Logic Diagram
The following workflow visualizes the critical decision nodes for obtaining high-quality single

crystals.
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Figure 1: Decision logic for the purification and crystallization of 4-(2-hydroxyethoxy)phenol.
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Crystallographic Architecture
The crystal structure of 4-(2-hydroxyethoxy)phenol is notable for its complexity. It does not

follow the "rule of one" (one molecule per asymmetric unit); instead, it exhibits

, meaning the fundamental building block of the crystal consists of four distinct molecules.

Crystal Data
Crystal System: Triclinic

Space Group:

(No. 2)

Z (Unit Cell Count): 8 (Since

and

has a multiplicity of 2)

CCDC Number: 961857 [2][2]

Conformational Flexibility (The Phenomenon)
The four independent molecules in the asymmetric unit (labeled A, B, C, D) differ primarily in

the torsion angle of the hydroxyethyl chain (

). This conformational polymorphism allows the crystal to maximize packing density despite the
awkward shape of the glycol ether tail.

Molecule A & C: Adopt a gauche conformation (Torsion

).

Molecule B & D: Adopt a trans (anti-periplanar) conformation (Torsion

).

Scientific Implication: This flexibility suggests that in solution (and biological systems), the

hydroxyethyl tail is highly dynamic, facilitating binding to diverse protein pockets (e.g.,
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tyrosinase active sites) via an "induced fit" mechanism.

Supramolecular Hydrogen Bonding
The stability of the lattice is driven by a robust 2D hydrogen-bonding network connecting the

phenolic hydroxyls (

) and the aliphatic hydroxyls (

).

Primary Interaction: The phenolic proton acts as a donor to the aliphatic oxygen of a

neighboring molecule.

Secondary Interaction: The aliphatic proton donates back to a phenolic oxygen or another

aliphatic oxygen.

Network Topology: These interactions form infinite chains running parallel to the

crystallographic axes, cross-linked into sheets. This sheet-like structure explains the

"plate/block" habit of the crystals and their relatively high melting point (88°C) compared to

non-hydrogen-bonding ethers.
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Figure 2: Schematic topology of the cooperative hydrogen-bonding network linking the four

independent molecules.

Applications & Relevance
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Understanding this structure allows researchers to predict behavior in formulation and

synthesis.

Drug Formulation: The existence of multiple conformations (

) indicates a flat energy landscape. In solid dosage forms, this compound may be prone to
polymorphism if processing conditions (milling, heating) change. Recommendation: Monitor
batches using Powder X-Ray Diffraction (PXRD) to ensure phase purity (Phase I).

Polymer Synthesis: When used as a monomer for liquid crystal polyesters, the trans

conformer is the "active" geometry that aligns within the mesogenic core. The crystal

structure proves that the trans state is energetically accessible, validating its use in high-

modulus fibers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4-(2-Hydroxyethoxy)phenol (EVT-1603726) | 13427-53-7 [evitachem.com]

2. 4-(2-Hydroxyethoxy)phenol | C8H10O3 | CID 9834014 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1278160?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/9834014
https://pubmed.ncbi.nlm.nih.gov/24109380/
https://www.benchchem.com/product/b1278160?utm_src=pdf-body
https://www.evitachem.com/product/evt-1603726
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Hydroxyethoxy_phenol
https://pubmed.ncbi.nlm.nih.gov/24109380/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-_4-_2-hydroxyethoxy_phenyl_phenol
https://patents.google.com/patent/KR20140131511A/en
https://journals.iucr.org/e/issues/2013/08/00/mw2112/index.html
https://pubmed.ncbi.nlm.nih.gov/24109380/
https://journals.iucr.org/e/issues/2013/08/00/mw2112/
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Hydroxyethoxy_phenol
https://experts.arizona.edu/en/datasets/ccdc-685857-experimental-crystal-structure-determination/
https://www.ccdc.cam.ac.uk/structures/Search?Ccdcid=961857
https://www.benchchem.com/product/b1278160?utm_src=pdf-custom-synthesis
https://www.evitachem.com/product/evt-1603726
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Hydroxyethoxy_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Hydroxyethoxy_phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 4-(2-Hy-droxy-eth-oxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

4. 4-Amino-2-[4-(2-hydroxyethoxy)phenyl]phenol | C14H15NO3 | CID 22706607 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene,
crystal of said compound, and method for producing said crystal - Google Patents
[patents.google.com]

6. journals.iucr.org [journals.iucr.org]

7. experts.arizona.edu [experts.arizona.edu]

To cite this document: BenchChem. [Technical Guide: Crystal Structure and Solid-State
Architecture of 4-(2-Hydroxyethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278160#crystal-structure-of-4-2-hydroxyethoxy-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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